4-Chloro-2-butenoyl chloride
Description
Contextual Significance and Research Rationale for Acyl Chlorides
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. ebsco.com They are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. ebsco.com This substitution significantly enhances the electrophilicity of the carbonyl carbon, rendering acyl chlorides highly reactive and, therefore, extremely useful in organic synthesis. numberanalytics.comfiveable.me Their high reactivity makes them valuable intermediates for introducing acyl groups (RCO-) into other molecules, a fundamental transformation in the synthesis of a wide array of organic compounds, including esters, amides, and ketones. ebsco.comnumberanalytics.comfiveable.me
The primary utility of acyl chlorides lies in nucleophilic acyl substitution reactions. numberanalytics.com Due to the excellent leaving group ability of the chloride ion and the strong electron-withdrawing effect of the chlorine atom, acyl chlorides react readily with a variety of nucleophiles. numberanalytics.comfiveable.me This reactivity is the cornerstone of their widespread use in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com The general order of reactivity for carboxylic acid derivatives is: acyl chloride > acid anhydride (B1165640) > ester > amide. fiveable.me
The synthesis of acyl chlorides is typically achieved by treating carboxylic acids with chlorinating agents. ebsco.comiitk.ac.in Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are among the most common reagents employed for this purpose. iitk.ac.inorganic-chemistry.org The choice of reagent often depends on the specific substrate and the desired purity of the final product. For instance, the reaction with thionyl chloride is often favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. ebsco.com
Historical Perspectives in Organic Synthesis Involving Related Halogenated Butenoyl Systems
The study of halogenated butenoyl systems is part of the broader field of halogenated organic compounds, which are organic compounds containing one or more halogen atoms. nih.govtecamgroup.com Historically, the introduction of halogens into organic molecules has been a key strategy for modulating their chemical reactivity and biological activity. libretexts.org The controlled halogenation of alkanes and alkenes, for example, has been a fundamental topic in organic chemistry for many decades. pressbooks.pub
Early research into halogenated systems often focused on simple alkyl and aryl halides. libretexts.org However, as synthetic methodologies became more sophisticated, attention turned to more complex structures, including those with multiple functional groups. Halogenated butenoyl systems, which contain both a reactive carbonyl group and a halogenated carbon chain, represent a more advanced class of building blocks.
The development of methods for the selective halogenation of unsaturated carbonyl compounds has been a significant area of investigation. For instance, the hydrochlorination of acetylenic acids with reagents like thionyl chloride in dimethylformamide has been explored as a route to (E,Z)-3-chloroalk-2-enoic acids. researchgate.net These studies provided valuable insights into the reactivity of related systems and laid the groundwork for the synthesis and application of compounds like 4-chlorobut-2-enoyl chloride.
The use of halogenated butenoyl derivatives in cycloaddition and annulation reactions has also been a fruitful area of research. For example, domino reactions involving 1,3-bis(trimethylsilyloxy)-1,3-butadienes and various electrophiles have been used to construct complex cyclic systems. researchgate.net While not directly involving 4-chlorobut-2-enoyl chloride, these studies highlight the synthetic potential of related halogenated butenoyl structures.
Structural Features and Reactivity Principles for Academic Inquiry
4-Chlorobut-2-enoyl chloride possesses the chemical formula C₄H₄Cl₂O. nih.gov Its structure is characterized by a four-carbon chain containing a double bond between carbons 2 and 3, a chlorine atom attached to carbon 4, and an acyl chloride group at carbon 1. The presence of both an acyl chloride and a chloroalkene within the same molecule gives rise to its unique reactivity profile.
The acyl chloride moiety is a potent electrophile, readily undergoing nucleophilic attack at the carbonyl carbon. This allows for the formation of a wide range of carboxylic acid derivatives. For instance, it can react with amines to form amides. One documented example is the reaction of 4-chlorobut-2-enoyl chloride with N4-(3-Chloro-4-fluoro-phenyl)-7-methoxy-quinazoline-4,6-diamine to produce 4-Chloro-but-2-enoic acid [4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yl]-amide. chemicalbook.comechemi.com
The chloroalkene portion of the molecule also presents opportunities for synthetic transformations. The chlorine atom at the allylic position can be susceptible to nucleophilic substitution, although this reactivity can be influenced by the electronic effects of the acyl chloride group. The double bond itself can participate in various addition and cycloaddition reactions.
The interplay between the two functional groups is a key aspect of the chemistry of 4-chlorobut-2-enoyl chloride. The electron-withdrawing nature of the acyl chloride group can influence the reactivity of the double bond and the allylic chloride. Conversely, the electronic and steric properties of the butenoyl chain can affect the reactivity of the acyl chloride. Understanding these interactions is crucial for designing selective and efficient synthetic routes utilizing this compound.
Table 1: Physicochemical Properties of 4-Chlorobut-2-enoyl Chloride and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Chlorobut-2-enoyl chloride | C₄H₄Cl₂O | 142.98 | 24806-06-2 bldpharm.com |
| (E)-4-Chlorobut-2-enoyl chloride | C₄H₄Cl₂O | 142.98 | 262293-80-1 bldpharm.com |
| Butenoyl chloride | C₄H₅ClO | 104.53 nih.gov | 10487-71-5 nih.gov |
| (E)-2-Butenoyl chloride | C₄H₅ClO | 104.53 nih.gov | 625-35-4 chemicalbook.com |
| 4-Chlorobut-2-enenitrile | C₄H₄ClN | 101.53 | 27130-43-4 chemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobut-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O/c5-3-1-2-4(6)7/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQPIDSATRHKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708166 | |
| Record name | 4-Chlorobut-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24806-06-2 | |
| Record name | 4-Chlorobut-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Routes to 4 Chlorobut 2 Enoyl Chloride
Established Laboratory Synthetic Pathways
The traditional laboratory synthesis of 4-chlorobut-2-enoyl chloride primarily relies on well-documented transformations of carboxylic acids and halogenation strategies starting from butenoic acid precursors.
Acyl Chloride Formation from Corresponding Carboxylic Acids
The most direct and common method for preparing 4-chlorobut-2-enoyl chloride is the conversion of its corresponding carboxylic acid, 4-chlorobut-2-enoic acid. This transformation is typically achieved using standard chlorinating agents that convert the carboxylic acid functional group into a more reactive acyl chloride.
Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is a widely used procedure for preparing acid chlorides from carboxylic acids. orgsyn.orglibretexts.orgorgsyn.org For instance, a general method involves heating the carboxylic acid with an excess of thionyl chloride, often at reflux, followed by removal of the excess reagent and byproducts (sulfur dioxide and hydrogen chloride) by distillation or under vacuum. orgsyn.orgorgsyn.org
Alternatively, oxalyl chloride can be employed, often in an inert solvent like dichloromethane (B109758) (DCM). This method is notable for proceeding under mild conditions and producing only gaseous byproducts (CO, CO₂, HCl), which simplifies purification. A patent describes the preparation of (E)-4-bromobut-2-enoyl chloride by stirring the corresponding acid in oxalyl chloride and DCM, suggesting a similar pathway is applicable for the chloro-analog. google.com
| Reagent | Typical Conditions | Advantages | Research Findings |
| Thionyl Chloride (SOCl₂) ** | Reflux with excess reagent; often neat or in a solvent. orgsyn.org | Inexpensive and effective. | A standard, robust method for converting carboxylic acids to acid chlorides. libretexts.orgorgsyn.org |
| Oxalyl Chloride ((COCl)₂) ** | Inert solvent (e.g., DCM), often with a catalytic amount of DMF. | Mild reaction conditions; gaseous byproducts simplify purification. | Used for the synthesis of similar halo-but-2-enoyl chlorides. google.com |
Halogenation and Oxidation Strategies (e.g., from Butenoic Acid Precursors)
Synthesizing 4-chlorobut-2-enoyl chloride can also be approached by first preparing the necessary precursor, 4-chlorobut-2-enoic acid, from more fundamental starting materials like butenoic acid derivatives. One method involves the chlorination of 3-butenoic acid, which yields (E)-4-chlorobut-2-enoic acid with a reported yield of 75% after recrystallization.
A more complex, multi-step historical method involves the free-radical-initiated reaction of a 2-alkenyl halide (like allyl chloride) with a tetrahalogenomethane (like carbon tetrachloride) to form a polychlorinated alkane adduct. google.com For example, 1,1,1,3,4-pentachlorobutane (B85477) can be synthesized from allyl chloride and carbon tetrachloride. This adduct is then treated with concentrated sulfuric acid and subsequently with water to induce hydrolysis and partial dehydrohalogenation, yielding 4-chloro-2-butenoic acid. google.com This product can then be converted to the target acyl chloride as described in the previous section.
Emerging Synthetic Approaches and Novel Transformations
Modern synthetic chemistry seeks methods that offer greater control over reaction outcomes, particularly regarding selectivity and efficiency.
Chemo- and Regioselective Synthesis of Enoyl Chlorides
Chemo- and regioselectivity are paramount in the synthesis of complex molecules containing multiple functional groups. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the control of where on a molecule a reaction occurs. In the context of 4-chlorobut-2-enoyl chloride, this could involve selectively forming the enoyl chloride from a precursor that contains other reactive sites.
Recent research has focused on developing methods for the direct and selective installation of functional groups. nih.gov For instance, novel one-pot syntheses have been developed for creating C3-sulfonate esters and C4-chlorides of quinolines from quinoline (B57606) N-oxides using sulfonyl chlorides, where the reagent plays a dual role in both sulfonylation and chlorination under metal-free conditions. rsc.org While not directly applied to 4-chlorobut-2-enoyl chloride, these principles highlight the drive towards highly selective, atom-economical transformations that could inspire new routes to enoyl chlorides.
Catalytic Approaches in Synthesis (e.g., Transition Metal-Mediated)
Catalytic methods, particularly those employing transition metals, are at the forefront of modern organic synthesis due to their ability to facilitate reactions with high efficiency and selectivity under mild conditions. liv.ac.ukmdpi.com While specific transition metal-catalyzed syntheses of 4-chlorobut-2-enoyl chloride are not widely documented, related transformations suggest potential avenues.
For example, transition metal complexes are used in Friedel-Crafts reactions and as catalysts in polymerization. lookchem.com Furthermore, organometallic iron compounds have been studied for their reactivity, including CO insertion into metal-allyl bonds, which occurs regioselectively at the terminal carbon of the allyl group. dcu.ie Such catalytic cycles could potentially be adapted for the carbonylation of chlorinated alkene precursors to form the desired enoyl chloride structure, offering a more advanced and potentially more efficient synthetic route compared to traditional stoichiometric methods.
Isomeric and Stereoisomeric Considerations in Synthesis (E/Z Isomerism)
The double bond in 4-chlorobut-2-enoyl chloride can exist as one of two geometric isomers: (E) (trans) or (Z) (cis). The spatial arrangement of the substituents around the double bond significantly influences the compound's physical and chemical properties. masterorganicchemistry.com Therefore, controlling the stereochemical outcome of the synthesis is a crucial consideration.
The synthesis of 4-chlorobut-2-enoic acid, the direct precursor, often dictates the isomeric form of the final acyl chloride. For example, the chlorination of 3-butenoic acid is reported to yield the (E)-isomer. In another instance, the synthesis of related 4-amino-3-halogenobut-2-enoic acids showed that the choice of synthetic route could determine the final stereochemistry; a trans-addition to an alkyne precursor gave the trans-isomer, while an allylic bromination strategy led to the cis-isomer. researchgate.net
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z designation. libretexts.org For each carbon of the double bond, the attached groups are ranked by atomic number. If the higher-priority groups are on opposite sides of the double bond, the isomer is designated (E) (from the German entgegen, meaning opposite). If they are on the same side, it is designated (Z) (from the German zusammen, meaning together). masterorganicchemistry.comlibretexts.org The stereochemistry can be confirmed using techniques like NOESY NMR or X-ray crystallography.
| Property | (Z)-Isomer | (E)-Isomer |
| Substituent Position | Substituents are on the same side (cis). | Substituents are on opposite sides (trans). |
| Steric Hindrance | Generally higher due to cis substituents. | Generally lower due to trans substituents. |
| Dipole Moment | Often higher due to aligned dipoles. | Often lower due to opposing dipoles. |
Chemical Reactivity and Mechanistic Investigations of 4 Chlorobut 2 Enoyl Chloride
Nucleophilic Acyl Substitution Reactions
The acyl chloride functional group in 4-chlorobut-2-enoyl chloride is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution. The carbonyl carbon is electron-deficient and therefore susceptible to attack by a variety of nucleophiles. This reactivity is central to its application as a building block in organic synthesis.
Acyl chlorides, including 4-chlorobut-2-enoyl chloride, react with alcohols and phenols to yield esters. savemyexams.comchemguide.co.uk This process, known as esterification, is generally vigorous and proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comchemguide.co.uk The reaction with alcohols typically occurs rapidly at room temperature. chemguide.co.ukwjec.co.uk For example, the reaction with ethanol (B145695) produces ethyl 4-chlorobut-2-enoate and hydrogen chloride gas. chemguide.co.uk
The reaction with phenols, which are less nucleophilic than alcohols, can also be achieved. savemyexams.comwjec.co.uk To enhance the reaction rate with phenols, the reaction is often carried out in the presence of a base. savemyexams.com The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then readily attacks the carbonyl carbon of the acyl chloride. savemyexams.com
| Reactant 1 | Reactant 2 | Product | Conditions |
| 4-Chlorobut-2-enoyl chloride | Alcohol (e.g., Ethanol) | 4-chlorobut-2-enoate ester | Room Temperature |
| 4-Chlorobut-2-enoyl chloride | Phenol | Phenyl 4-chlorobut-2-enoate | Heating, presence of a base |
This table illustrates typical esterification reactions of 4-chlorobut-2-enoyl chloride.
The esterification of alcohols with acyl chlorides is often preferred over using carboxylic acids because the reaction is faster and irreversible, leading to higher yields of the ester product. savemyexams.comwjec.co.uk
Similar to alcohols and phenols, amines act as nucleophiles and react with 4-chlorobut-2-enoyl chloride to form amides. This amidation reaction is typically vigorous. chemguide.co.uk The reaction proceeds through a nucleophilic addition-elimination mechanism where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. chemguide.co.uk
For instance, the reaction with a primary amine like ethylamine (B1201723) results in the formation of an N-substituted amide, such as N-ethyl-4-chlorobut-2-enamide. chemguide.co.uk A key difference in this reaction compared to those with water or alcohols is that the hydrogen chloride produced immediately reacts with the excess amine to form an ammonium (B1175870) salt. chemguide.co.uk
| Reactant 1 | Reactant 2 | Product | Byproduct |
| 4-Chlorobut-2-enoyl chloride | Primary Amine (e.g., R-NH2) | N-substituted 4-chlorobut-2-enamide | Amine hydrochloride (R-NH3+Cl-) |
| 4-Chlorobut-2-enoyl chloride | Secondary Amine (e.g., R2NH) | N,N-disubstituted 4-chlorobut-2-enamide | Amine hydrochloride (R2NH2+Cl-) |
This table summarizes the amidation reactions of 4-chlorobut-2-enoyl chloride.
The reactivity of 4-chlorobut-2-enoyl chloride extends to a range of other nucleophiles, including organometallic reagents. These reactions are valuable for forming new carbon-carbon bonds. Grignard reagents (R-MgX) typically react with acyl chlorides in a two-fold manner: first, a nucleophilic acyl substitution to form a ketone, which then reacts with a second equivalent of the Grignard reagent in a nucleophilic addition to yield a tertiary alcohol after workup. youtube.com
To achieve a more controlled single addition and isolate the ketone, a less reactive organometallic reagent, such as a lithium dialkylcuprate (R2CuLi), also known as a Gilman reagent, can be used. youtube.comchadsprep.com These reagents will react with the acyl chloride to form a ketone but are generally unreactive towards the ketone product, allowing for its isolation. youtube.com
Thioesters can also be synthesized. For example, reaction with ethanethiol (B150549) can yield (E)-S-ethyl 4-chlorobut-2-enethioate.
Electrophilic and Radical Transformations of the Alkene Moiety
Beyond the reactivity of the acyl chloride group, the carbon-carbon double bond (alkene moiety) in 4-chlorobut-2-enoyl chloride can participate in various electrophilic and radical reactions.
The alkene in 4-chlorobut-2-enoyl chloride can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. ethernet.edu.etyoutube.com In these reactions, it reacts with a conjugated diene to form a six-membered ring. The stereochemistry of the substituents on the dienophile is retained in the product. ethernet.edu.et
Halogenation of the double bond is another possible transformation. For instance, the addition of bromine (Br2) across the double bond would result in the formation of a dibromo derivative. The stereochemistry of this addition can be influenced by the reaction conditions.
The field of photoredox catalysis has enabled a variety of free-radical reactions under mild conditions. thieme-connect.com While specific examples for 4-chlorobut-2-enoyl chloride are not prevalent in the provided search results, the alkene functionality is, in principle, susceptible to radical addition reactions. These reactions could be initiated by photoredox catalysts, allowing for the introduction of a wide range of functional groups across the double bond.
Rearrangement Reactions and Structural Isomerization Pathways
The reactivity of 4-chlorobut-2-enoyl chloride is significantly influenced by the potential for rearrangement and isomerization, a common feature in allylic systems. The primary pathways for structural change include allylic rearrangements and geometric (E/Z) isomerization of the carbon-carbon double bond.
Allylic Rearrangement:
4-Chlorobut-2-enoyl chloride, being an allylic chloride, is susceptible to allylic shifts, particularly during nucleophilic substitution reactions. wikipedia.org This type of rearrangement involves the migration of the double bond along the carbon chain. The reaction can proceed via an SN1' or SN2' mechanism. In the case of 4-chlorobut-2-enoyl chloride, a nucleophile can attack the carbon atom at the 4-position (γ-carbon relative to the carbonyl group), leading to the direct substitution product. Alternatively, the nucleophile can attack the carbon at the 2-position (α-carbon), inducing a shift of the double bond and expulsion of the chloride ion from the 4-position. This results in the formation of a structural isomer, 2-chlorobut-3-enoyl chloride.
The mechanism often involves a resonance-stabilized allylic carbocation intermediate or transition state, which allows the nucleophile to attack at either electrophilic carbon center. spcmc.ac.in The ratio of the direct substitution product (retaining the 4-chloro-2-enoyl structure) to the rearranged product (forming a 2-chloro-3-enoyl structure) is influenced by several factors, including the nature of the nucleophile, the solvent's ionizing power, and steric hindrance at the reaction centers. wikipedia.orgspcmc.ac.in For instance, reactions favoring second-order kinetics (SN2' mechanism), often with soft nucleophiles in less polar solvents, can promote the formation of the rearranged product. spcmc.ac.in The chloride ion itself can catalyze the isomerization between allylic chlorides like α- and γ-methylallyl chloride through an SN2′ mechanism. rsc.org
Geometric (E/Z) Isomerization:
The double bond in 4-chlorobut-2-enoyl chloride can exist as either the (E)-isomer (trans) or the (Z)-isomer (cis). The stereochemistry of the double bond is a critical factor that affects the molecule's physical properties, stability, and reactivity. The interconversion between these isomers can occur, particularly under thermal conditions or catalytic influence.
The stability and properties of the geometric isomers can differ significantly. For related chlorobut-2-en-1-yl derivatives, the (Z)-isomer typically exhibits higher steric hindrance due to the cis-orientation of the substituents, which can lead to a higher dipole moment compared to the corresponding (E)-isomer where the dipoles may oppose each other. researchgate.net The (E)-isomer is often, but not always, the more thermodynamically stable form due to reduced steric strain. Isomerization can be a key step in certain synthetic procedures, for example, the isomerization to a cis-4-bromo-3-halogenobut-2-enoic acid was a crucial step in the synthesis of the cis isomer of a related amino acid. researchgate.net
**3.4. Mechanistic Elucidation Studies
Kinetic and thermodynamic data provide quantitative insight into the reactivity and stability of 4-chlorobut-2-enoyl chloride and its isomers. While specific kinetic studies on 4-chlorobut-2-enoyl chloride are not widely documented, the principles can be inferred from related chlorobutene systems.
Kinetics:
The rate of nucleophilic substitution and rearrangement reactions of allylic chlorides is highly dependent on the reaction mechanism. Reactions proceeding through a bimolecular (SN2') pathway will exhibit second-order kinetics, with the rate dependent on the concentrations of both the allylic chloride and the nucleophile. spcmc.ac.in For example, the chloride ion-catalyzed isomerization of methylallyl chlorides in acetonitrile, which proceeds via an SN2' mechanism, is second order. rsc.org Conversely, reactions that follow a unimolecular (SN1') pathway, involving the formation of a carbocation intermediate, will show first-order kinetics, with the rate being proportional only to the concentration of the allylic chloride. spcmc.ac.in The choice between these pathways, and thus the observed kinetics, is dictated by factors such as solvent polarity, nucleophile strength, and substitution at the allylic carbons.
Thermodynamics:
Thermodynamic studies on the isomerization of chlorobutenes reveal the relative stabilities of the different structural and geometric isomers. This data is foundational for understanding the equilibrium position of potential isomerization reactions involving 4-chlorobut-2-enoyl chloride. The National Institute of Standards and Technology (NIST) has compiled thermodynamic data for various chlorobutene isomerization reactions. nist.gov Although these values pertain to the parent chlorobutenes rather than the enoyl chlorides, they offer a strong approximation of the relative stabilities of the underlying carbon skeletons.
The enthalpy of reaction (ΔrH°) indicates the energy difference between isomers. A negative value signifies that the product isomer is more stable than the reactant isomer.
| Reaction | ΔrH° (kJ/mol) | Phase | Method |
|---|---|---|---|
| 2-Chloro-1-butene ⇌ (Z)-2-Chloro-2-butene | -2.1 | Gas | Equilibrium Measurement (Eqk) |
| 2-Chloro-1-butene ⇌ (E)-2-Chloro-2-butene | -6.7 | Gas | Equilibrium Measurement (Eqk) |
| (Z)-2-Chloro-2-butene ⇌ (E)-2-Chloro-2-butene | -4.6 | Gas | Equilibrium Measurement (Eqk) |
| (E)-1-Chloro-2-butene ⇌ (Z)-1-Chloro-2-butene | 2.9 | Gas | Equilibrium Measurement (Eqk) |
From this data, it is evident that for 2-chlorobutene, the internal alkene isomers (2-chloro-2-butene) are more stable than the terminal isomer (2-chloro-1-butene), and the (E)-isomer is more stable than the (Z)-isomer. nist.gov For 1-chloro-2-butene, the (E)-isomer is more stable than the (Z)-isomer. nist.gov This suggests that for 4-chlorobut-2-enoyl chloride, which is a derivative of 1-chloro-2-butene, the (E)-isomer is likely the more thermodynamically favored geometric isomer.
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms of molecules like 4-chlorobut-2-enoyl chloride. While specific DFT studies on this exact compound are not prominent in the literature, the established methodologies applied to analogous structures offer a clear blueprint for how such investigations would proceed. conicet.gov.aracademictree.org
Modeling Isomerization and Rearrangement:
DFT calculations can be used to map the potential energy surface for the isomerization and rearrangement reactions of 4-chlorobut-2-enoyl chloride. This involves:
Structure Optimization: Calculating the lowest energy geometries for the (E) and (Z) isomers, as well as for potential rearranged products like 2-chlorobut-3-enoyl chloride. This allows for the determination of their relative thermodynamic stabilities, corroborating experimental thermodynamic data. researchgate.net
Transition State Searching: Identifying the transition state structures that connect the reactants to the products for different pathways (e.g., SN2, SN2', E/Z isomerization). The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes.
Activation Energy Calculation: Determining the energy barrier (activation energy) for each potential reaction pathway. By comparing the activation energies, one can predict which reaction is kinetically favored. For example, a computational study could determine whether direct substitution (SN2) or substitution with rearrangement (SN2') has a lower energy barrier under specific conditions.
Analysis of Electronic Structure:
Computational methods also provide deep insights into the electronic properties that govern reactivity. For instance, studies on related molecules have successfully used DFT to analyze:
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the nucleophilic and electrophilic sites within the molecule. The LUMO of 4-chlorobut-2-enoyl chloride would likely show significant orbital coefficients on both the carbonyl carbon and the allylic carbons (C2 and C4), explaining its susceptibility to attack at multiple sites. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. This provides a guide to where electrophiles and nucleophiles are most likely to interact. researchgate.net
Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental IR and Raman data to confirm the structure of reactants, intermediates, and products. academictree.org
Applications of 4 Chlorobut 2 Enoyl Chloride in Advanced Organic Synthesis
Building Block in Heterocyclic Chemistry
The dual reactivity of 4-chlorobut-2-enoyl chloride makes it a potent tool for the synthesis of diverse heterocyclic scaffolds. The acyl chloride provides a ready handle for acylation reactions, while the chloroalkene moiety can participate in subsequent nucleophilic substitutions or cycloaddition reactions, enabling the construction of varied ring systems.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinazoline (B50416) Derivatives)
A significant application of 4-chlorobut-2-enoyl chloride is in the derivatization of quinazoline-based structures, a core motif in many pharmacologically active compounds. The reagent is employed to introduce a reactive side chain onto an existing quinazoline skeleton, which can be further modified to generate complex, multi-ring systems.
This is exemplified in the synthesis of advanced quinazoline derivatives intended as enzyme inhibitors. huji.ac.ilnewdrugapprovals.org In a typical reaction, a 6-amino-quinazoline is acylated at the amino group using 4-chlorobut-2-enoyl chloride. This reaction proceeds via a standard nucleophilic acyl substitution, where the exocyclic amino group of the quinazoline attacks the electrophilic carbonyl carbon of the acid chloride, forming a stable amide bond. chemicalbook.comechemi.com
This strategic step installs a 4-chlorobut-2-enoyl side chain, which serves as a handle for further functionalization. The terminal chloride on the butenoyl chain is susceptible to subsequent nucleophilic substitution, allowing for the introduction of various cyclic amines, such as piperidine (B6355638) or azepane. newdrugapprovals.orgchemicalbook.com This two-step sequence effectively builds molecular complexity and is a key strategy in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors like Dacomitinib and its analogues. newdrugapprovals.org
Table 1: Synthesis of Quinazoline Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| N4-(3-Chloro-4-fluoro-phenyl)-7-methoxy-quinazoline-4,6-diamine | 4-Chlorobut-2-enoyl chloride | 4-Chloro-but-2-enoic acid [4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yl]-amide | chemicalbook.comechemi.com |
| 6-Amino-quinazoline analog | 4-Chlorobut-2-enoyl chloride | Alkenoic acid[4-anilino]-7-alkoxylated-quinazolin-6-yl-amide | newdrugapprovals.org |
Synthesis of Oxygen-Containing Heterocycles (e.g., Dihydrofurans, Salicylates)
The utility of the structural motif derived from 4-chlorobut-2-enoyl chloride extends to the synthesis of oxygen-containing heterocycles. While direct cycloaddition reactions using 4-chlorobut-2-enoyl chloride to form dihydrofurans are not extensively documented, its structural elements are incorporated into salicylate (B1505791) frameworks through elegant domino reactions.
Specifically, functionalized salicylates bearing a 5-(4-halobut-2-en-1-yl) side chain have been synthesized via a domino “[3+3] cyclization–ring-opening” reaction. researchgate.net This process involves the reaction of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 3-acetyl-5-vinyl-4,5-dihydrofurans. The reaction cascade constructs the aromatic salicylate ring while incorporating the halogenated four-carbon chain, demonstrating an efficient method to access these complex structures. researchgate.net Although 4-chlorobut-2-enoyl chloride is not a direct reactant in this specific sequence, the resulting product contains the key structural fragment central to its synthetic utility.
Table 2: Synthesis of Salicylate Derivatives via Domino Reaction
| Reactant A | Reactant B | Key Product Structure | Reaction Type | Reference |
|---|---|---|---|---|
| 1,3-Bis(trimethylsilyloxy)-1,3-butadienes | 3-Acetyl-5-vinyl-4,5-dihydrofurans | 5-(4-halobut-2-en-1-yl)salicylates | Domino [3+3] cyclization–ring-opening | researchgate.net |
Synthesis of Other Heterocyclic Scaffolds
The bifunctional nature of 4-chlorobut-2-enoyl chloride presents the potential for the synthesis of a wide array of other heterocyclic systems, although specific examples are less prevalent in the literature compared to quinazolines. The electrophilic acyl chloride and the alkene bearing a leaving group are ideal functionalities for reactions with dinucleophiles to form various five- or six-membered rings. For instance, reaction with hydrazine (B178648) derivatives could foreseeably lead to the formation of pyrazolidinone rings, while reaction with hydroxylamine (B1172632) could yield isoxazolidinone structures. These potential applications highlight the untapped versatility of this reagent as a building block in heterocyclic synthesis.
Precursor in Natural Product Synthesis and Analogues
The structural motifs provided by 4-chlorobut-2-enoyl chloride and its parent acid are valuable in the construction of natural products and their synthetic analogues, particularly those with demonstrated biological activity.
Approaches to Bioactive Compounds
The most prominent use of 4-chlorobut-2-enoyl chloride in this context is the synthesis of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), which are investigated as anti-cancer agents. huji.ac.ilnewdrugapprovals.org The butenoyl amide moiety functions as a Michael acceptor, which can form a covalent bond with a cysteine residue in the active site of the EGFR enzyme, leading to irreversible inhibition. The synthesis of compounds like Dacomitinib involves the acylation of an amino-quinazoline with 4-chlorobut-2-enoyl chloride as a key step. newdrugapprovals.org
Furthermore, the corresponding carboxylic acid, (E)-4-chlorobut-2-enoic acid, is a direct precursor in the synthesis of Honaucin A analogues. ambeed.com Honaucin A is a natural product isolated from the cyanobacterium Leptolyngbya crossbyana. Its synthesis was achieved via Steglich esterification between the chloro-acid and (S)-3-hydroxy-gamma-butyrolactone, showcasing the utility of this four-carbon fragment in accessing bioactive natural product scaffolds. ambeed.com
Table 3: Bioactive Compounds Derived from 4-Chlorobut-2-enoyl Chloride or its Acid
| Derived Compound Class | Key Reagent | Biological Target / Activity | Reference |
|---|---|---|---|
| Quinazoline-based inhibitors (e.g., Dacomitinib) | 4-Chlorobut-2-enoyl chloride | Irreversible EGFR inhibitor (Anticancer) | huji.ac.ilnewdrugapprovals.org |
| Honaucin A analogues | (E)-4-Chlorobut-2-enoic acid | Natural product analogue | ambeed.com |
Synthesis of Architecturally Complex Molecules
4-Chlorobut-2-enoyl chloride serves as a key reagent in the assembly of architecturally complex molecules designed for specific biological functions. The synthesis of advanced, clinical-stage EGFR inhibitors provides a clear example. newdrugapprovals.org These molecules are not simple planar systems but possess multiple rings and defined stereochemistry.
The synthetic route to these complex agents illustrates the strategic importance of the 4-chlorobut-2-enoyl chloride building block. After its initial introduction via amidation of a quinazoline core, the molecule's complexity is further enhanced by leveraging the reactivity of the terminal chloride. Reaction with a cyclic amine, such as piperidine, introduces an additional heterocyclic ring system to the molecule. newdrugapprovals.org This step-wise construction, enabled by the distinct reactivity of the two functional sites within 4-chlorobut-2-enoyl chloride, is fundamental to building the final, architecturally complex and biologically active compound.
Role in Polymer Chemistry and Materials Science Precursors
Despite the inherent reactivity of the vinyl and acyl chloride moieties which could theoretically be exploited for polymerization, a comprehensive review of available scientific literature and patent databases reveals a notable absence of specific applications for 4-chlorobut-2-enoyl chloride as a monomer in polymer chemistry or as a direct precursor in materials science. While related compounds such as other acyl chlorides and vinyl-containing molecules are extensively used in the synthesis of functional polymers and for the surface modification of materials, 4-chlorobut-2-enoyl chloride itself is not prominently featured in these applications. ncsu.eduicm.edu.plresearchgate.net The reactivity of the chloroalkyl group in conjunction with the acyl chloride might lead to complex side reactions, potentially limiting its controlled polymerization. Further research would be necessary to explore its potential in these areas.
Contributions to Pharmaceutical and Agrochemical Intermediates (Generic Research Applications)
The primary documented application of 4-chlorobut-2-enoyl chloride lies in its role as a key intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. Its ability to undergo reactions at both the acyl chloride and the chloroalkenyl functionalities allows for the construction of specific molecular scaffolds found in biologically active compounds.
Detailed Research Findings:
In the realm of pharmaceutical research, 4-chlorobut-2-enoyl chloride has been identified as a crucial reagent in the synthesis of potent enzyme inhibitors. Specifically, it is utilized in the preparation of substituted quinazolines, a class of compounds known for their therapeutic potential.
One notable application is in the synthesis of 4-anilino-7-alkoxylated-quinazolin-6-yl amides. googleapis.com In this multi-step synthesis, a 6-amino-7-alkoxy-4-anilino-quinazoline intermediate is reacted with 4-chlorobut-2-enoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the amino group of the quinazoline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond. googleapis.com The resulting alkenoic acid amide can then undergo further modifications. These quinazoline derivatives have been investigated as potent and selective inhibitors of tyrosine kinases, which are critical targets in the development of treatments for proliferative diseases such as cancer. googleapis.com
A similar synthetic strategy is described in another patent, where a 6-position amino compound is reacted with a haloalkenoyl chloride, explicitly including 4-chloro-but-2-enoyl chloride, to yield an alkenoic acid 4-anilino-7-alkoxylated-quinazolin-6-yl amide. googleapis.com This underscores the utility of 4-chlorobut-2-enoyl chloride as a building block for introducing a reactive four-carbon chain onto a core pharmacophore.
While not as extensively documented as its pharmaceutical applications, the reactive nature of 4-chlorobut-2-enoyl chloride suggests its potential as an intermediate in the synthesis of agrochemicals. google.com Acyl chlorides are common precursors in the production of pesticides and herbicides. researchgate.netgoogle.com However, specific examples detailing the use of 4-chlorobut-2-enoyl chloride for the synthesis of commercial or investigational agrochemicals are not prevalent in the reviewed literature.
Spectroscopic and Analytical Research Methodologies for 4 Chlorobut 2 Enoyl Chloride
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of 4-chlorobut-2-enoyl chloride, providing invaluable, non-destructive insight into its molecular architecture. Different spectroscopic methods probe various aspects of the molecule's quantum mechanical states, yielding a comprehensive structural profile when used in concert.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C. For 4-chlorobut-2-enoyl chloride, ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
The structure of 4-chlorobut-2-enoyl chloride (Cl-CH₂-CH=CH-COCl) suggests distinct signals for the three different types of protons: those on the chloromethyl group (-CH₂Cl), and the two vinyl protons (-CH=CH-). The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (Cl and the carbonyl group) and the anisotropic effects of the double bond and carbonyl. The vinyl protons would appear as a complex multiplet system due to both geminal and vicinal coupling. The protons on the carbon adjacent to the chlorine would also show a distinct signal.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Four distinct signals would be expected, corresponding to the carbonyl carbon, the two olefinic carbons, and the aliphatic carbon bearing the chlorine atom. The chemical shift of the carbonyl carbon would be the most downfield, a characteristic feature of acyl chlorides.
Table 1: Predicted ¹H and ¹³C NMR Data for (E)-4-chlorobut-2-enoyl chloride
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|---|
| ¹H | -CH₂Cl | ~4.2 | Doublet | J ≈ 5-7 |
| ¹H | =CH-CH₂ | ~6.5 | Doublet of Triplets | J ≈ 15 (trans), J ≈ 5-7 |
| ¹H | =CH-COCl | ~7.2 | Doublet | J ≈ 15 (trans) |
| ¹³C | -CH₂Cl | ~45-50 | - | - |
| ¹³C | =CH-CH₂ | ~125-135 | - | - |
| ¹³C | =CH-COCl | ~140-150 | - | - |
Note: Predicted values are based on standard functional group ranges and data from similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. For 4-chlorobut-2-enoyl chloride (C₄H₄Cl₂O), MS is crucial for confirming its identity and investigating its fragmentation pathways under ionization. libretexts.org
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org Since 4-chlorobut-2-enoyl chloride contains two chlorine atoms, its molecular ion peak will appear as a characteristic cluster of peaks: M (containing two ³⁵Cl atoms), M+2 (containing one ³⁵Cl and one ³⁷Cl), and M+4 (containing two ³⁷Cl atoms). docbrown.info The expected intensity ratio for this cluster would be approximately 9:6:1.
Electron impact ionization typically induces fragmentation, providing structural clues. Common fragmentation patterns for acyl chlorides include the loss of a chlorine radical (M-35/37) and the loss of the entire acyl chloride group (M-63/65). Alpha-cleavage next to the carbonyl group is also a common pathway. libretexts.org
Table 2: Predicted Mass Spectrometry Fragments for 4-Chlorobut-2-enoyl Chloride
| m/z Value | Ion Structure/Fragment Lost | Notes |
|---|---|---|
| 138/140/142 | [C₄H₄³⁵Cl₂O]⁺ / [C₄H₄³⁵Cl³⁷ClO]⁺ / [C₄H₄³⁷Cl₂O]⁺ | Molecular ion cluster (M, M+2, M+4). Ratio ~9:6:1. |
| 103/105 | [C₄H₄³⁵ClO]⁺ / [C₄H₄³⁷ClO]⁺ | Loss of a Cl radical. |
| 75 | [C₃H₄Cl]⁺ | Loss of the -COCl group. |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For 4-chlorobut-2-enoyl chloride, IR spectroscopy is particularly useful for identifying the strong absorption band of the carbonyl group (C=O) in the acyl chloride. This band typically appears at a high wavenumber (~1785–1815 cm⁻¹) due to the electron-withdrawing effect of the adjacent chlorine atom. Other key absorptions include the C=C stretch of the alkene, C-H stretches and bends, and the C-Cl stretch. docbrown.info
Raman spectroscopy is also effective for this analysis. While the C=O stretch is often weaker in Raman spectra compared to IR, the C=C double bond and C-Cl bond stretches typically show strong and easily identifiable Raman signals. researchgate.netsci-hub.box The combination of both techniques provides a more complete vibrational profile of the molecule.
Table 3: Characteristic Vibrational Frequencies for 4-Chlorobut-2-enoyl Chloride
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| C=O (Acyl Chloride) | Stretch | 1785 - 1815 (Strong) | Moderate |
| C=C (Alkene) | Stretch | 1620 - 1680 (Variable) | Strong |
| C-H (Alkene) | Stretch | 3010 - 3100 (Medium) | Medium |
| C-H (Alkane) | Stretch | 2850 - 3000 (Medium) | Medium |
Chromatographic Separation and Purity Assessment in Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a reactive compound like 4-chlorobut-2-enoyl chloride, chromatography is essential for isolating the compound from reaction byproducts and for assessing its purity.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. Given the volatility of 4-chlorobut-2-enoyl chloride, GC is a suitable method for purity assessment. A sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by a carrier gas. A simple GC method can be developed to determine purity and identify impurities. wjpps.com For instance, a validated GC method for the related compound 4-chlorobutyryl chloride uses a DB-5 column with a specific temperature program and a flame ionization detector (FID). wjpps.com Similar conditions could be adapted for 4-chlorobut-2-enoyl chloride.
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another cornerstone of purity analysis. LC separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For acyl chlorides, which are reactive towards protic solvents, reverse-phase HPLC might require derivatization or the use of non-protic mobile phases. Normal-phase LC with a mobile phase like hexane/ethyl acetate (B1210297) could be employed. Detection is often achieved using a UV detector, as the C=C-C=O chromophore in 4-chlorobut-2-enoyl chloride would exhibit UV absorbance. sielc.com LC is also frequently coupled with mass spectrometry (LC-MS) to provide mass identification for each separated peak. nih.gov
Table 4: Representative Chromatographic Conditions for Analysis
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Purpose |
|---|---|---|---|---|
| GC | DB-5 (or similar mid-polarity) | Helium or Nitrogen | FID / MS | Purity assessment, impurity profiling |
| LC | Silica Gel (Normal Phase) | Hexane/Ethyl Acetate gradient | UV (e.g., 210 nm) / MS | Purity assessment, preparative separation |
Chiral chromatography is a specialized variant of chromatography used to separate stereoisomers. Molecules that are non-superimposable mirror images of each other are called enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.
4-chlorobut-2-enoyl chloride, in both its (E) and (Z) isomeric forms, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it cannot be separated into enantiomers, and chiral chromatography is not applicable for its direct analysis.
However, this compound is often used as a reactive intermediate in the synthesis of more complex, chiral molecules. If 4-chlorobut-2-enoyl chloride were reacted with a chiral alcohol or amine, it would produce a mixture of diastereomers. Alternatively, if it underwent a reaction that created a new stereocenter on its carbon backbone, a racemic mixture of enantiomers would be formed. In these research contexts, chiral chromatography would become an indispensable tool. For example, chiral GC or HPLC would be required to separate the resulting enantiomers and determine the enantiomeric excess (ee) of the reaction product, which is a critical measure of the success of an asymmetric synthesis. rug.nl
X-ray Crystallography in Solid-State Structure Determination (for derivatives and intermediates)
The application of X-ray crystallography is particularly insightful in the study of complex molecules synthesized using 4-chlorobut-2-enoyl chloride as a starting material or key intermediate. For instance, in the synthesis of substituted pyrrolidines, X-ray diffraction analysis has been instrumental in confirming the molecular structure and stereochemistry of the resulting products.
A study on the synthesis of 2-aryl-4-chloropyrrolidine-2-carbonitrile derivatives showcases the power of X-ray crystallography. researchgate.net In this research, the intramolecular cyclization of 2,3-dichloropropionamides led to the formation of various chlorinated pyrrolidine (B122466) analogues. The exact conformation and relative arrangement of the substituents on the pyrrolidine ring were definitively established through single-crystal X-ray diffraction. researchgate.net
Below is a table summarizing key crystallographic data for representative derivatives, illustrating the type of information obtained from such studies.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions |
| 4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carbonitrile | C₁₇H₁₃ClN₂O | Monoclinic | P2₁/n | a = 10.13 Å, b = 12.35 Å, c = 12.53 Å, β = 108.6° |
| 1-benzoyl-2-(4-benzyloxyphenyl)-4-chloropyrrolidine-2-carbonitrile | C₃₁H₂₅ClN₂O₂ | Triclinic | P-1 | a = 9.77 Å, b = 10.59 Å, c = 13.91 Å, α = 74.3°, β = 80.1°, γ = 70.2° |
Data sourced from a study on the synthesis and X-ray analysis of 2-aryl-4-chloropyrrolidine-2-carbonitrile derivatives. researchgate.net
This data allows for the precise calculation of bond lengths and angles within the crystal lattice, offering definitive proof of the molecular structure. The determination of the crystal structure of intermediates is also crucial in mechanistic studies, providing insights into the stereochemical course of reactions involving derivatives of 4-chlorobut-2-enoyl chloride.
Furthermore, the solid-state structure of more complex pharmaceutical compounds, where 4-chlorobut-2-enoyl chloride is used as a reactant, has been investigated. For example, the crystal structure of quinazoline (B50416) derivatives, prepared using 4-chlorobut-2-enoyl chloride, has been studied to understand their biological activity. google.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
No dedicated studies on the quantum chemical calculations of 4-chlorobut-2-enoyl chloride's electronic structure and reactivity were found. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine molecular orbital energies (HOMO, LUMO), electrostatic potential surfaces, and atomic charges. This information is crucial for predicting the molecule's reactivity towards nucleophiles and electrophiles.
Molecular Dynamics Simulations of Intermolecular Interactions
There is no available research on molecular dynamics simulations of 4-chlorobut-2-enoyl chloride. These simulations would provide insights into the compound's behavior in various solvents and its non-covalent interactions with other molecules, which are important for understanding its behavior in a condensed phase.
Structure-Reactivity Relationship Predictions and Design Principles
Specific structure-reactivity relationship predictions and design principles derived from computational studies for 4-chlorobut-2-enoyl chloride are not documented in the available literature. Such studies would computationally model how modifications to its chemical structure would affect its reactivity and stability, guiding the design of new derivatives with tailored properties.
Future Research Directions and Perspectives
Innovations in Sustainable Synthesis of 4-Chlorobut-2-enoyl Chloride
The traditional synthesis of acyl chlorides, including 4-chlorobut-2-enoyl chloride, often relies on reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. reddit.comlibretexts.orgchemguide.co.uk Future research will undoubtedly focus on developing more sustainable and greener synthetic routes.
One promising avenue is the exploration of catalytic methods that avoid stoichiometric halogenating agents. For instance, processes that utilize catalytic amounts of a chloride source in conjunction with a benign activating agent could significantly reduce waste. Research into novel catalytic systems for the direct conversion of carboxylic acids to acyl chlorides is an active area, and applying these methodologies to unsaturated systems like butenoic acid derivatives will be a key step. organic-chemistry.org
Furthermore, the principles of green chemistry will guide the selection of solvents and reagents. uniroma1.it The development of synthetic protocols in bio-based or renewable solvents, or even under solvent-free conditions, would represent a significant advancement. The application of green chemistry metrics, such as atom economy and E-factor, will be crucial in evaluating and comparing the sustainability of new synthetic methods for 4-chlorobut-2-enoyl chloride. rsc.org
| Green Chemistry Principle | Application to 4-Chlorobut-2-enoyl Chloride Synthesis |
| Prevention | Designing synthetic routes that minimize by-product formation. |
| Atom Economy | Developing catalytic addition reactions rather than substitution reactions. |
| Less Hazardous Synthesis | Replacing traditional chlorinating agents with safer alternatives. |
| Safer Solvents | Utilizing water, supercritical fluids, or bio-derived solvents. |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |
| Catalysis | Employing catalytic reagents in place of stoichiometric ones. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The dual reactivity of 4-chlorobut-2-enoyl chloride offers a rich landscape for discovering novel chemical transformations. While its use in acylation and as a Michael acceptor is established, future research will likely delve into more complex and unprecedented reactivity patterns.
One area of exploration is the development of cascade reactions that leverage both the acyl chloride and the chloro-alkene functionalities in a single synthetic operation. Such cascades could enable the rapid construction of complex molecular architectures from simple starting materials, significantly enhancing synthetic efficiency.
Moreover, the potential for 4-chlorobut-2-enoyl chloride to participate in radical-mediated processes is an underexplored area. The generation of radicals from the carbon-chlorine bond could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.
Development of Advanced Catalytic Systems for Selective Conversions
The development of sophisticated catalytic systems will be paramount in unlocking the full synthetic potential of 4-chlorobut-2-enoyl chloride by enabling highly selective transformations.
Palladium-catalyzed cross-coupling reactions represent a particularly fertile ground for future research. While the reactivity of aryl chlorides in such reactions has been extensively studied, the application to alkenyl chlorides like 4-chlorobut-2-enoyl chloride is less explored. researchgate.netnih.gov Developing palladium catalysts that can selectively activate the C-Cl bond in the presence of the acyl chloride moiety would allow for a wide range of functionalization reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.govresearchgate.netsigmaaldrich.com
Organocatalysis also offers exciting possibilities. Chiral organocatalysts could be employed to achieve enantioselective additions to the α,β-unsaturated system, providing access to valuable chiral building blocks. nih.gov The development of bifunctional catalysts that can activate both the electrophilic and nucleophilic partners in a reaction could lead to novel and highly efficient transformations.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms is a major trend in modern organic synthesis. syrris.comresearchgate.netsoci.org The integration of 4-chlorobut-2-enoyl chloride into these technologies holds significant promise for improving safety, efficiency, and scalability.
Flow chemistry is particularly well-suited for handling reactive intermediates like acyl chlorides. nih.gov The small reactor volumes and excellent heat and mass transfer in microreactors can enable safer handling of exothermic reactions and allow for precise control over reaction conditions. nih.gov This can lead to higher yields, improved selectivity, and the ability to perform reactions that are difficult or hazardous to conduct in batch. nih.gov
Automated synthesis platforms can be used to rapidly screen reaction conditions and optimize synthetic routes. syrris.comnih.gov By combining automated reactors with online analytical techniques, researchers can quickly identify the optimal catalysts, solvents, and reaction parameters for transformations involving 4-chlorobut-2-enoyl chloride. This high-throughput approach can significantly accelerate the discovery of new reactions and the development of robust synthetic protocols.
| Technology | Potential Benefits for 4-Chlorobut-2-enoyl Chloride Chemistry |
| Flow Chemistry | Enhanced safety in handling a reactive acyl chloride, precise control over reaction parameters, improved heat and mass transfer, and potential for telescoped reactions. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization of synthetic protocols, and automated library synthesis for drug discovery. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols when handling 4-chlorobut-2-enoyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats. Ensure gloves are tested for chemical compatibility before use .
- Ventilation : Work in a fume hood to avoid inhalation of vapors. Use a respirator if high concentrations are unavoidable .
- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse thoroughly with water for 15 minutes and seek medical attention. Remove contaminated clothing promptly .
- Storage : Store in a cool, dry, well-ventilated area away from moisture and incompatible reagents (e.g., bases, amines).
Q. What are the common synthetic routes for preparing 4-chlorobut-2-enoyl chloride, and what critical parameters influence yield?
- Methodological Answer :
- Route 1 : Chlorination of 4-hydroxybut-2-enoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include reaction temperature (optimized at 50–70°C) and stoichiometric excess of chlorinating agent to drive the reaction to completion.
- Route 2 : Functionalization of but-2-enoyl chloride via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) under inert atmosphere. Solvent choice (e.g., dichloromethane) and reaction time are critical to avoid over-chlorination .
- Purification : Distillation under reduced pressure or column chromatography (silica gel, non-polar solvents) to isolate the product.
Q. How can spectroscopic techniques confirm the structure and purity of 4-chlorobut-2-enoyl chloride?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for vinyl proton signals (δ 5.8–6.5 ppm, doublet splitting due to adjacent alkene protons) and methylene protons adjacent to the carbonyl (δ 2.8–3.2 ppm).
- ¹³C NMR : Carbonyl carbon at δ 170–175 ppm, alkene carbons at δ 120–130 ppm .
- IR : Strong absorption band at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (C₄H₄Cl₂O, ~154.98 g/mol). Fragmentation patterns should align with loss of Cl or CO groups .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during nucleophilic acyl substitution reactions with 4-chlorobut-2-enoyl chloride?
- Methodological Answer :
- Solvent Selection : Use anhydrous aprotic solvents (e.g., THF, DCM) to minimize hydrolysis. Pre-dry solvents over molecular sieves .
- Temperature Control : Maintain reactions at 0–5°C to slow dimerization while allowing nucleophilic attack.
- Additives : Introduce scavengers like triethylamine to neutralize HCl byproducts, which can catalyze side reactions .
- Kinetic Monitoring : Use inline FTIR or HPLC to track reaction progress and terminate before side reactions dominate .
Q. How can researchers resolve discrepancies in reported reactivity data for 4-chlorobut-2-enoyl chloride across solvent systems or catalytic conditions?
- Methodological Answer :
- Controlled Replication : Repeat experiments using standardized conditions (solvent purity, catalyst batch, humidity control) to isolate variables .
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets and identify outliers. For example, reactivity differences in polar vs. non-polar solvents may arise from solvation effects .
- Computational Modeling : Use DFT calculations to predict solvent-catalyst interactions and validate experimental trends .
Q. What advanced computational modeling approaches predict the electronic structure and reactivity of 4-chlorobut-2-enoyl chloride in complex environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate LUMO (electrophilicity) and HOMO (nucleophilicity) distributions.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric effects on reaction pathways (e.g., solvation shells in DMF vs. hexane) .
- Transition State Analysis : Identify energy barriers for acyl substitution using QM/MM hybrid methods to guide catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
